![molecular formula C19H20BrN3O3S B2498576 N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252821-33-2](/img/no-structure.png)

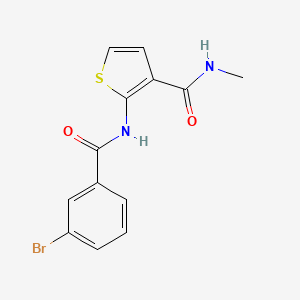

N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

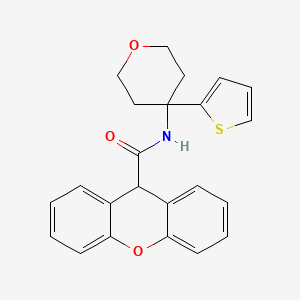

The synthesis of thieno[3,2-d]pyrimidine derivatives involves multi-step chemical reactions, starting from key intermediates like 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, which is further modified through reactions such as bromination and Ullmann coupling to introduce various substituents and achieve the desired compound. Notably, compounds within this class have been synthesized to explore their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting their significance in the development of anticancer agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, which is a common feature among molecules with similar scaffolds. The inclination of the pyrimidine ring relative to the benzene ring is a notable aspect of the molecular structure, influencing the molecule's interaction with biological targets (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Chemical Reactions and Properties

Thieno[3,2-d]pyrimidine derivatives undergo various chemical reactions, including alkylation and nitration, to introduce functional groups that affect their biological activity. The optimization of reaction conditions, such as molar ratios and temperature, is crucial for achieving high yields of the desired products. The chemical reactivity of these compounds is further demonstrated by their ability to form Schiff bases and undergo cyclization reactions to produce a range of heterocyclic compounds, highlighting their versatility in synthetic chemistry (Zhang Da-yang, 2004).

Physical Properties Analysis

The physical properties of thieno[3,2-d]pyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and the nature of substituted groups. Crystallographic studies provide insight into the compound's conformation and packing in the solid state, which can inform its stability and reactivity (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Chemical Properties Analysis

The chemical properties of thieno[3,2-d]pyrimidine derivatives, including their reactivity towards nucleophiles and electrophiles, are critical for their biological activity. These properties are exploited in the synthesis of compounds with potential anticancer, antifolate, and enzyme inhibition activities. The interaction of these compounds with biological targets is largely determined by their chemical structure and the presence of functional groups that can engage in hydrogen bonding and other non-covalent interactions (Gangjee, Zeng, McGuire, & Kisliuk, 2002).

Wissenschaftliche Forschungsanwendungen

Antiviral Properties : Research conducted by Paramonova et al. (2020) explored new derivatives of acetamides, including those similar to the specified compound, for their antiviral properties against human cytomegalovirus. A representative compound with a dodecane-1,12-diyl linker exhibited strong virus inhibitory activity in vitro (Paramonova, Snoeck, Andrei, Khandazhinskaya, & Novikov, 2020).

Antitumor Activity : A study by Hafez and El-Gazzar (2017) synthesized novel thieno[3,2-d]pyrimidine derivatives, similar to the specified compound, and evaluated their antitumor activity. These compounds displayed potent anticancer activity against several human cancer cell lines (Hafez & El-Gazzar, 2017).

Dual Inhibitor of Enzymes : Gangjee et al. (2008) investigated similar compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), important enzymes in the nucleotide biosynthesis pathway. The study highlighted the potency of these compounds as dual inhibitors (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antimicrobial and Antituberculosis Activity : Research by Soni and Patel (2017) included the synthesis of derivatives similar to the specified compound, demonstrating notable antibacterial, antifungal, and antituberculosis activities (Soni & Patel, 2017).

Synthesis and Antimicrobial Evaluation : Vlasov et al. (2022) synthesized derivatives with similar structures and evaluated their antimicrobial activity. The study found moderate activity against various bacterial strains (Vlasov, Severina, Borysov, Krolenko, Shynkarenko, Saidov, Vlasov, & Georgiyants, 2022).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the reaction of 4-bromobenzoyl chloride with 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine, followed by acetylation of the resulting intermediate.", "Starting Materials": [ "4-bromobenzoyl chloride", "3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine", "Acetic anhydride", "Triethylamine", "Methanol", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is added dropwise to a solution of 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine in dichloromethane and triethylamine at 0°C to 5°C. The reaction mixture is stirred for 2 hours at room temperature.", "Step 2: The reaction mixture is quenched with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to obtain the intermediate.", "Step 3: The intermediate is dissolved in methanol and acetic anhydride is added dropwise. The reaction mixture is stirred at room temperature for 2 hours.", "Step 4: The reaction mixture is quenched with water and extracted with diethyl ether. The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to obtain the crude product.", "Step 5: The crude product is purified by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent to obtain the final product, N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide." ] } | |

CAS-Nummer |

1252821-33-2 |

Produktname |

N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide |

Molekularformel |

C19H20BrN3O3S |

Molekulargewicht |

450.35 |

IUPAC-Name |

N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C19H20BrN3O3S/c1-12(2)7-9-22-18(25)17-15(8-10-27-17)23(19(22)26)11-16(24)21-14-5-3-13(20)4-6-14/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,21,24) |

InChI-Schlüssel |

OIDDLCMZRBUFNE-UHFFFAOYSA-N |

SMILES |

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)Br |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

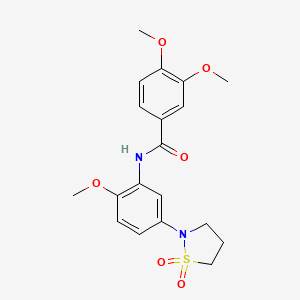

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2498497.png)

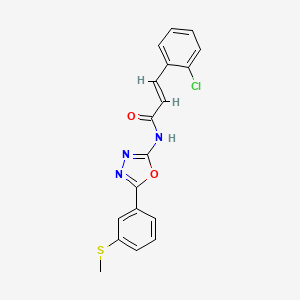

![6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2498509.png)

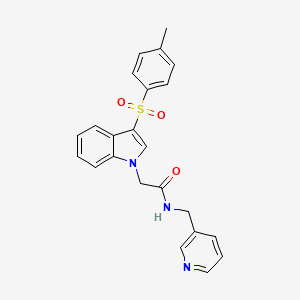

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)

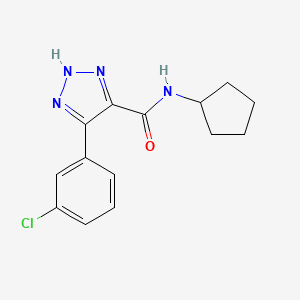

![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)

![1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498513.png)